1-Tert-butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate
Overview
Description
“1-Tert-butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate” is a chemical compound12. However, there is limited information available about this specific compound. It’s important to note that it may be related to other compounds used in the synthesis of pharmaceuticals3.
Synthesis Analysis
There is limited information available on the synthesis of this specific compound. However, related compounds such as “Ethyl N-Boc-piperidine-4-carboxylate” are used as substrates in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides4.Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the search results. However, related compounds like “Ethyl N-Boc-piperidine-4-carboxylate” have the molecular formula C13H23NO44.Chemical Reactions Analysis
There is limited information available on the chemical reactions involving this specific compound. However, it’s worth noting that related compounds are used in the manufacture of fentanyl and its analogues3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly provided in the search results. However, related compounds like “Ethyl N-Boc-piperidine-4-carboxylate” have a boiling point of 120-135 °C/0.5 mmHg and a density of 1.046 g/mL at 25 °C4.Scientific Research Applications
-
Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Application Summary : This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . It is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Methods of Application : The synthesis involved starting from simple commercially available materials. The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives .
- Results or Outcomes : The newly synthesized compounds were characterized by spectral data .
-
Synthesis, Characterization, X-ray Diffraction Studies and Biological Evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Application Summary : These derivatives of N-Boc piperazine serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Methods of Application : The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The structures of both compounds were further confirmed by single crystal X-ray diffraction analysis .
- Results or Outcomes : The compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
-
Direct and Sustainable Synthesis of Tertiary Butyl Esters Enabled by Flow Microreactors
- Application Summary : Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Methods of Application : The synthesis involved starting from simple commercially available materials. The resultant flow process was more efficient, versatile .
- Results or Outcomes : The newly synthesized compounds were characterized by spectral data .
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Application Summary : This compound is an important intermediate in many biologically active compounds such as crizotinib .
- Methods of Application : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .
- Results or Outcomes : The newly synthesized compounds were characterized by spectral data .
Safety And Hazards
The safety and hazards of this compound are not explicitly provided in the search results. However, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following safety guidelines5.
Future Directions
The future directions for this compound are not explicitly provided in the search results. However, given its potential relation to pharmaceutical synthesis, it could be an area of interest for future research3.
Please note that this information is based on the available data and there might be more comprehensive data in scientific literature or databases not covered in this search.
properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-benzylpiperidine-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-5-24-17(22)20(15-16-9-7-6-8-10-16)11-13-21(14-12-20)18(23)25-19(2,3)4/h6-10H,5,11-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWGEJKQPHMAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584847 | |
Record name | 1-tert-Butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate | |
CAS RN |
167263-10-7 | |
Record name | 1-tert-Butyl 4-ethyl 4-benzylpiperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 167263-10-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.